![molecular formula C14H11N3O4 B1321685 [2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid CAS No. 919016-18-5](/img/structure/B1321685.png)

[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

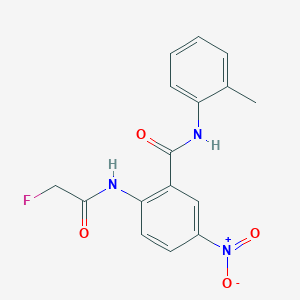

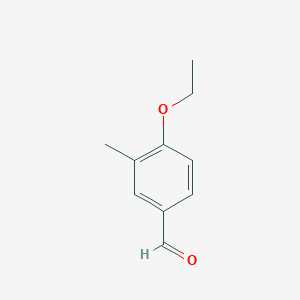

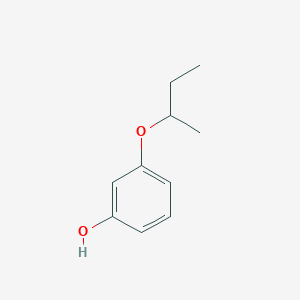

“[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid” is a chemical compound with the molecular formula C14H11N3O4 and a molecular weight of 285.25 . It is intended for research use only .

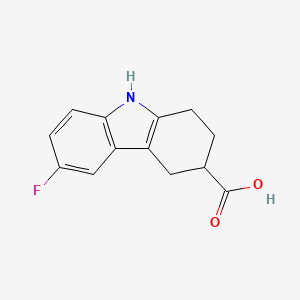

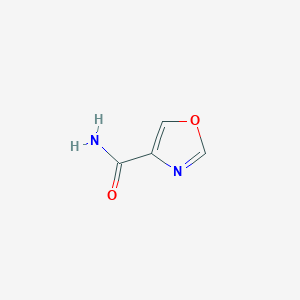

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a 1,2,4-triazole ring, which is further connected to a phenoxy group and an acetic acid group . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives are known for their antibacterial properties, particularly against gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into compounds is a key synthetic strategy in the search for new drugs to combat microbial resistance . The furan moiety in the compound can be expected to contribute to the development of new antibacterial agents, potentially offering solutions to the global issue of antibiotic resistance.

Antifungal Applications

Similar to their antibacterial uses, furan derivatives also exhibit antifungal activities. The presence of the furan ring in the compound’s structure suggests that it could be utilized in the synthesis of antifungal agents, which could lead to the treatment of various fungal infections .

Anticancer Potential

The triazole ring is a common feature in many anticancer agents. Research has shown that triazole derivatives can play a significant role in the treatment of cancer. The compound , with its triazole component, may be investigated for its efficacy against cancer cell lines, such as lung carcinoma A549 cells .

Anti-Inflammatory and Analgesic Effects

Compounds containing furan and triazole rings have been reported to possess anti-inflammatory and analgesic properties. This suggests that the compound could be explored for its potential use in reducing inflammation and pain management .

Antiviral Research

The furan ring has been associated with antiviral activity. This compound could be part of studies aimed at discovering new antiviral drugs, which is particularly relevant in the context of emerging viral diseases .

Material Science Applications

Triazoles are known for their applications in material science due to their stability and versatile binding properties. The triazole component of the compound could be useful in the development of new materials, such as polymers or supramolecular structures .

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds containing furan and 1,2,4-triazole moieties have been found to exhibit a wide range of biological activities .

Mode of Action

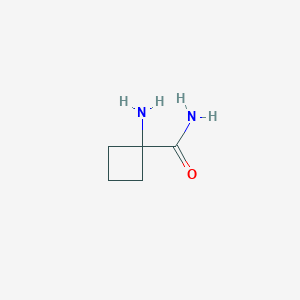

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Furan-containing compounds have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit cytotoxic effects against certain cancer cell lines .

Eigenschaften

IUPAC Name |

2-[2-[3-(furan-2-yl)-1,2,4-triazol-4-yl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-13(19)8-21-11-5-2-1-4-10(11)17-9-15-16-14(17)12-6-3-7-20-12/h1-7,9H,8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBRSMRQMVDHAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NN=C2C3=CC=CO3)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.